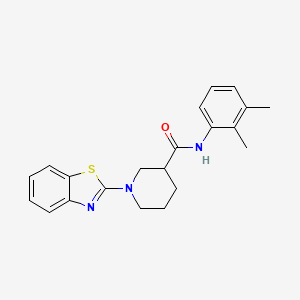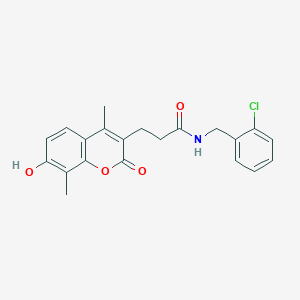
1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative or an isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-3-carboxamide
- 1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
- 1-(1,3-benzothiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-14-7-5-10-17(15(14)2)22-20(25)16-8-6-12-24(13-16)21-23-18-9-3-4-11-19(18)26-21/h3-5,7,9-11,16H,6,8,12-13H2,1-2H3,(H,22,25) |
InChI Key |
PCWUAQHKCKWICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B11395066.png)

![N-[2-(4-Chlorophenyl)ethyl]-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11395077.png)
![8-(2,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11395100.png)


![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11395116.png)
![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11395123.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11395126.png)
![N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11395131.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)butanamide](/img/structure/B11395134.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11395136.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11395154.png)
![2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11395155.png)
